molecular formula C9H18O2 B11959069 2-Isopropoxycyclohexan-1-ol CAS No. 2979-30-8

2-Isopropoxycyclohexan-1-ol

Katalognummer: B11959069
CAS-Nummer: 2979-30-8
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: DEKLMTVOQOWFOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxycyclohexan-1-ol is an organic compound with the molecular formula C9H18O2. It is a cyclohexanol derivative where the hydroxyl group is substituted with an isopropoxy group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isopropoxycyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction could produce cyclohexanol.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxycyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Isopropoxycyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its conversion into active metabolites. The pathways involved in these processes are crucial for understanding its biological and chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanol: A simpler analog without the isopropoxy group.

    2-Cyclohexen-1-ol: A related compound with a double bond in the cyclohexane ring.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness

2-Isopropoxycyclohexan-1-ol is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

2979-30-8

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-propan-2-yloxycyclohexan-1-ol

InChI

InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

DEKLMTVOQOWFOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.